molecular formula C26H25N3O3S B2372782 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone CAS No. 868146-38-7

2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2372782
CAS No.: 868146-38-7
M. Wt: 459.56
InChI Key: ZZMPZAYAKULOCY-UHFFFAOYSA-N
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Description

2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound. Its molecular structure features a unique combination of a pyrazole ring, a thiophene moiety, and a pyrrolidine fragment, making it an intriguing target for chemical synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

  • Formation of the pyrazole ring: : This initial step includes the cyclization of appropriate precursors under conditions that favor pyrazole formation.

  • Attachment of the thiophene-2-carbonyl group:

  • Linking the pyrazole to the phenoxy group: : Coupling reactions, often employing catalysts, are used to attach the pyrazole derivative to the phenoxy group.

  • Introduction of the pyrrolidine group: : This final step incorporates the pyrrolidine fragment, potentially through nucleophilic substitution or similar mechanisms.

Industrial Production Methods

In an industrial setting, the production of this compound would scale up these synthetic routes. Optimization of reaction conditions, catalyst efficiency, and purification techniques are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation and Reduction: : Altering the oxidation states of the pyrazole and thiophene rings.

  • Substitution Reactions: : Particularly on the phenoxy and pyrrolidine groups.

Common Reagents and Conditions

The compound reacts with various reagents, including:

  • Oxidizing agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products depend on the reaction type. For example:

  • Oxidation: : Produces derivatives with altered oxidation states.

  • Reduction: : Yields products with reduced functional groups.

  • Substitution: : Results in modified phenoxy or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

The unique structure of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone makes it an excellent candidate for studying reaction mechanisms, catalyst development, and synthetic methodologies.

Biology

Its potential biological activity, due to the presence of bioactive moieties like pyrazole and thiophene, makes it a subject of interest for drug discovery and development.

Medicine

Research may explore its efficacy in modulating biological pathways, potentially leading to new therapeutic agents.

Industry

The compound can be used in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

Molecular Targets

The compound might interact with specific enzymes or receptors, influencing biochemical pathways.

Pathways Involved

Understanding the exact mechanism requires detailed biochemical studies but could involve modulation of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

  • 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)ethanol

Uniqueness

The uniqueness of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone lies in its structural complexity and potential versatility in various chemical and biological contexts.

Hope you find this in-depth look at this compound as intriguing as its molecular structure!

Properties

IUPAC Name

2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-25(28-14-4-5-15-28)18-32-21-12-10-19(11-13-21)22-17-23(20-7-2-1-3-8-20)29(27-22)26(31)24-9-6-16-33-24/h1-3,6-13,16,23H,4-5,14-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMPZAYAKULOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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